4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a carboxylic acid substituent at the 2-position. Its partially saturated tetrahydropyrazine ring enhances conformational flexibility, making it a valuable scaffold in medicinal chemistry and drug discovery. This compound serves as a key intermediate for synthesizing derivatives with diverse biological activities, including anticancer, antiviral, and enzyme-modulating properties . Its molecular formula is C₇H₇N₃O₃ (molecular weight: 181.15 g/mol), and it is typically stored under dry, refrigerated (2–8°C) conditions to maintain stability .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-3-5-4-8-1-2-10(5)9-6/h3,8H,1-2,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPOKWDSMFKQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles, followed by cyclization to form the desired heterocyclic ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing various substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring, enhancing the compound’s biological activity .
Scientific Research Applications
Antiviral Activity
One of the most notable applications of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is its role as a Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM). Recent studies have demonstrated that derivatives of this compound effectively inhibit a range of nucleos(t)ide-resistant HBV variants. In particular, one lead compound exhibited significant inhibition of HBV DNA viral load in an HBV animal model following oral administration .
Case Study: Efficacy Against HBV
- Study Design : The research involved the synthesis of various tetrahydropyrazolo derivatives and their evaluation as potential HBV CpAMs.
- Results : The lead compound demonstrated a marked reduction in viral load and showed promise as a therapeutic agent against resistant HBV strains.
- : These findings suggest that this compound derivatives could serve as effective treatments for chronic HBV infections.
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. For instance, one study reported rapid clearance in vivo with a half-life of approximately 10 minutes in mice after intravenous administration. Such rapid metabolism indicates the need for further modifications to enhance bioavailability and therapeutic efficacy .
Medicinal Chemistry Applications
The compound's structure serves as a valuable scaffold in drug design. Its ability to undergo various chemical reactions allows for the development of new analogs with improved biological activities. For example:
- Synthesis Techniques : Researchers have explored scalable synthesis methods that incorporate this compound into larger pharmacophore frameworks.
- Reactivity Patterns : The chemical reactivity of the tetrahydropyrazolo structure has been investigated for potential applications in creating new drugs targeting different diseases .
Structural Variants and Derivatives
The exploration of derivatives such as ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate has also been noted. These derivatives exhibit distinct properties that could be harnessed for specific therapeutic applications. The structural variations can lead to differences in potency and selectivity against biological targets .
Data Summary Table
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . For instance, it has been shown to act as an allosteric modulator of core proteins in hepatitis B virus, inhibiting viral replication .
Comparison with Similar Compounds
The structural versatility of the pyrazolo[1,5-a]pyrazine core allows for extensive modifications. Below is a detailed comparison with analogous derivatives, focusing on structural features , synthetic routes , and biological activities .
Ester Derivatives
Key Insights :
- Ester derivatives (e.g., methyl or ethyl) are commonly synthesized via coupling reactions with carboxylic acids or acyl chlorides .
Oxo and Substituted Derivatives
Key Insights :
- Substituents like the 4-fluorobenzyl group enhance lipophilicity, improving membrane permeability for CNS-targeted therapies .
- The 6-ethyl derivative (CAS: 2090959-73-0) was discontinued due to undefined reasons, highlighting challenges in scaling up substituted analogs .
Amine and Carbamate Derivatives
Key Insights :
- Amine derivatives are synthesized via nitro-group reduction or direct substitution, offering routes to bioactive molecules like kinase inhibitors .
- Boc-protected derivatives (e.g., CAS: 1209492-73-8) are critical for protecting reactive amines during solid-phase peptide synthesis .
Key Insights :
- Fusion with chlorin macrocycles (e.g., in ) enhances photodynamic therapy (PDT) efficacy against melanoma cells by improving hydrophilicity and cellular uptake .
- The isopropyl-substituted derivative in demonstrates the scaffold’s utility in neurodegenerative disease research by modulating Parkin E3 ligase activity .
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (THPPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of THPPCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
THPPCA is characterized by a unique pyrazolo structure that contributes to its biological activity. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H10N4O2
- CAS Number : 165894-07-5
1. Inhibition of HIV-1 Integrase
Research indicates that derivatives of THPPCA exhibit potent inhibition of HIV-1 integrase. A study synthesized various 4-oxo derivatives and found that one lead compound demonstrated an IC(50) value of 74 nM against integrase-catalyzed strand transfer and inhibited HIV replication with an IC(95) value of 63 nM in cell culture. The coplanarity of metal-binding heteroatoms was crucial for optimal binding to the integrase active site .
2. Anti-HBV Activity
Recent findings highlight the potential of THPPCA as an allosteric modulator for the Hepatitis B virus (HBV). A series of THPP compounds were shown to inhibit HBV core protein effectively. The lead compound demonstrated significant inhibition of HBV DNA viral load in a mouse model following oral administration, indicating its therapeutic potential against HBV infections .
3. Casein Kinase Inhibition
THPPCA derivatives have also been identified as inhibitors of casein kinase 1 (CK1), which is implicated in various cellular processes including cell cycle regulation and Wnt signaling pathways. These inhibitors could provide insights into novel cancer therapies due to CK1's role in tumorigenesis .
Biological Activity Summary Table
Study on HIV-1 Integrase
A comprehensive study published in Journal of Medicinal Chemistry synthesized several THPP derivatives and tested their efficacy against HIV-1 integrase. The structure-activity relationship revealed that specific substitutions enhanced binding affinity and antiviral activity .
Investigation into Anti-HBV Properties
In a recent publication, researchers explored the anti-HBV properties of THPP derivatives. The lead compound showed promising results in reducing viral load in infected animal models, suggesting that further development could lead to effective treatments for chronic HBV infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
